N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c21-26(22,14-2-3-16-17(10-14)24-8-7-23-16)19-11-15(13-4-9-25-12-13)20-6-1-5-18-20/h1-6,9-10,12,15,19H,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSWQWLLBHQIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)N4C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that incorporates both pyrazole and thiophene moieties. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on existing research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 388.5 g/mol. The structure features a sulfonamide group attached to a benzo[d][1,4]dioxine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 2034570-82-4 |
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole and thiophene rings exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Analgesic Effects
The analgesic activity of similar pyrazole derivatives has been evaluated through various in vivo assays. One study utilized the hot plate and acetic acid-induced writhing tests to assess pain relief in mice. The results indicated that compounds with structural similarities to this compound exhibited significant analgesic effects, with latency times improving markedly compared to control groups .
Anti-inflammatory Properties
Pyrazole derivatives are also known for their anti-inflammatory properties. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that certain derivatives reduce the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating potential use in treating inflammatory diseases .
The biological activity of this compound is thought to be mediated through multiple pathways:
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes involved in bacterial metabolism or inflammatory pathways.
- Receptor Modulation : Compounds with similar structures have been shown to act on various receptors (e.g., cannabinoid receptors), modulating pain and inflammation responses.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that these compounds can scavenge ROS, reducing oxidative stress in cells.
Case Studies
Several case studies have illustrated the potential therapeutic applications of compounds similar to this compound:
- Case Study 1 : A study on a related pyrazole derivative demonstrated effective inhibition of tumor growth in xenograft models through apoptosis induction and cell cycle arrest.
- Case Study 2 : Another investigation reported the successful use of a structurally similar compound in alleviating symptoms in animal models of arthritis by significantly reducing joint swelling and pain.
Q & A
Q. What are the key synthetic steps and reaction parameters for preparing this compound?
The synthesis typically involves multi-step reactions, including sulfonamide coupling and heterocyclic ring formation. Critical parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to enhance reactivity .
- Temperature control : Reactions often proceed at room temperature or under reflux (60–120°C) to balance yield and side-product formation .
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) may optimize intermediate steps .
Q. How is the compound characterized structurally?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole protons at δ 7.5–8.0 ppm) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~470) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mg/mL) but poorly in aqueous buffers (<1 mg/mL), necessitating co-solvents like PEG-400 for biological assays .
- Stability : Degrades under prolonged light exposure; storage at –20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How can synthetic yield be optimized using experimental design (DoE)?
A factorial design approach evaluates variables like:
- Molar ratios : Substrate/catalyst ratios (1:1.2 to 1:2.0) to minimize unreacted intermediates .
- Reaction time : Kinetic studies identify optimal durations (e.g., 12–24 hours for sulfonamide coupling) .
- Statistical modeling : Response surface methodology (RSM) predicts ideal conditions (e.g., 80°C, 18 hours, 1:1.5 ratio) .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Discrepancies arise from dynamic processes (e.g., rotamers) or impurities. Mitigation strategies include:
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Focus on modifying:
- Pyrazole substituents : Electron-withdrawing groups (e.g., –NO₂) enhance target binding affinity in kinase assays .
- Thiophene position : 3-thiophenyl vs. 2-thiophenyl alters steric interactions, as shown in docking studies with EGFR .
- Sulfonamide bioisosteres : Replacing –SO₂NH– with –PO₂NH– improves metabolic stability .
Q. How can conflicting biological activity data (e.g., IC₅₀ variability) be addressed?
Potential causes and solutions:
- Assay conditions : Validate pH, ionic strength, and reducing agents (e.g., DTT) to stabilize redox-sensitive moieties .
- Metabolic interference : Use liver microsome pre-incubation to identify unstable intermediates .
- Off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to isolate primary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
